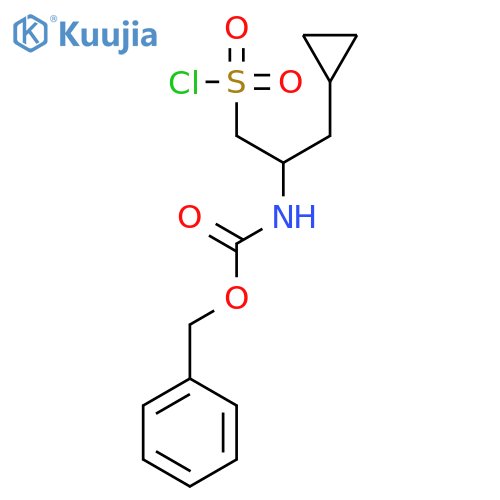

Cas no 2172117-76-7 (benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate)

benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate

- EN300-1440454

- benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate

- 2172117-76-7

-

- インチ: 1S/C14H18ClNO4S/c15-21(18,19)10-13(8-11-6-7-11)16-14(17)20-9-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17)

- InChIKey: NLUHJXYXBCWYGR-UHFFFAOYSA-N

- SMILES: ClS(CC(CC1CC1)NC(=O)OCC1C=CC=CC=1)(=O)=O

計算された属性

- 精确分子量: 331.0645069g/mol

- 同位素质量: 331.0645069g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 8

- 複雑さ: 438

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 80.8Ų

benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1440454-1000mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 1000mg |

$1742.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-0.1g |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 0.1g |

$1533.0 | 2023-06-06 | ||

| Enamine | EN300-1440454-10.0g |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 10g |

$7497.0 | 2023-06-06 | ||

| Enamine | EN300-1440454-50mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 50mg |

$1464.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-250mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 250mg |

$1604.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-10000mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 10000mg |

$7497.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-0.05g |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 0.05g |

$1464.0 | 2023-06-06 | ||

| Enamine | EN300-1440454-500mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 500mg |

$1673.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-2500mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 2500mg |

$3417.0 | 2023-09-29 | ||

| Enamine | EN300-1440454-5000mg |

benzyl N-[1-(chlorosulfonyl)-3-cyclopropylpropan-2-yl]carbamate |

2172117-76-7 | 5000mg |

$5056.0 | 2023-09-29 |

benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamateに関する追加情報

Benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate: A Comprehensive Overview

The compound with CAS No. 2172117-76-7, known as benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a benzyl group, a chlorosulfonyl moiety, and a cyclopropylpropanamide component. These elements collectively contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate in the development of advanced materials. Researchers have demonstrated that the compound exhibits exceptional stability under various environmental conditions, making it a promising candidate for use in high-performance polymers and composites. The integration of the chlorosulfonyl group into the molecule has been shown to enhance its thermal stability, while the cyclopropylpropanamide component contributes to its mechanical strength.

One of the most intriguing aspects of this compound is its potential in the field of biotechnology. Scientists have explored its ability to act as a catalyst in enzymatic reactions, particularly in the synthesis of complex organic molecules. The benzyl group serves as a versatile platform for molecular recognition, while the chlorosulfonyl moiety provides the necessary reactivity for catalytic processes. This dual functionality makes benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate a valuable tool in green chemistry and sustainable manufacturing.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The initial step typically involves the preparation of the cyclopropylpropanamide intermediate, which is then subjected to chlorosulfonation to introduce the chlorosulfonyl group. Finally, the benzylation step is carried out to complete the structure. This synthetic pathway has been optimized through extensive research, ensuring high yields and purity levels.

In terms of applications, benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate has shown promise in various industries. In the pharmaceutical sector, it has been investigated as a potential drug delivery agent due to its ability to encapsulate and release bioactive compounds in a controlled manner. Additionally, its use in agricultural chemicals has been explored, with studies indicating its potential as an effective plant growth regulator.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed that the spatial arrangement of its functional groups plays a critical role in determining its reactivity and stability. These insights have paved the way for novel applications in nanotechnology and materials science.

Despite its numerous advantages, there are challenges associated with the large-scale production and commercialization of benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate. The high cost of raw materials and energy-intensive synthesis processes remain significant barriers. However, ongoing research aims to address these issues through the development of more efficient synthetic routes and cost-effective production methods.

In conclusion, benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate represents a cutting-edge chemical entity with vast potential across multiple industries. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a key player in modern chemistry and materials science.

2172117-76-7 (benzyl N-1-(chlorosulfonyl)-3-cyclopropylpropan-2-ylcarbamate) Related Products

- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)

- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1795493-56-9(2-(azetidin-3-yl)acetamide hydrochloride)

- 72447-43-9(Ammonium Dodecanedioate Dibasic)

- 20277-92-3(n,n-Diphenylguanidine)

- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 1212832-52-4(methyl (3S)-3-amino-3-(5-nitrothiophen-2-yl)propanoate)

- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)